molecular formula C13H15N3O2 B2802602 Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate CAS No. 2248360-14-5

Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate

Cat. No. B2802602
CAS RN: 2248360-14-5
M. Wt: 245.282
InChI Key: DHKLSJQMBLYLTQ-UHFFFAOYSA-N
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Description

“Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at adjacent positions.


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles, including “Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and the search for new pyrazole-based compounds is of great interest to the academic community as well as industry . Therefore, future research directions may include the design, synthesis, and biological evaluation of different classes of pyrazoles.

properties

IUPAC Name

ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-5-3-4-10(6-11)8-16-9-12(14)7-15-16/h3-7,9H,2,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKLSJQMBLYLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate

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